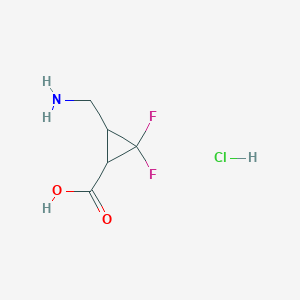

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

説明

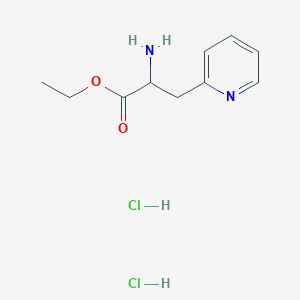

The compound “3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride” is a complex organic molecule. It likely contains an aminomethyl group (-NH2CH2-), a difluorocyclopropane ring, and a carboxylic acid group (-COOH). The hydrochloride indicates that it is a salt form, which is common in pharmaceuticals for improved solubility .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the aminomethyl group, the formation of the difluorocyclopropane ring, and the addition of the carboxylic acid group. A method called protodeboronation of pinacol boronic esters has been reported for the synthesis of similar compounds .科学的研究の応用

Ethylene Biosynthesis and Signaling in Plants

1-Aminocyclopropane-1-carboxylic acid (ACC) is recognized as the immediate precursor to ethylene, a critical plant hormone. Research by Polko and Kieber (2019) highlights ACC's role beyond its conversion to ethylene, including its function in plant development and pathogen virulence, signifying its importance in ethylene-independent signaling pathways (Polko & Kieber, 2019). Additionally, the study by Tiwari et al. (2018) demonstrates how ACC deaminase-producing rhizobacteria can ameliorate biomass characters of Panicum maximum under drought and salt stress by mitigating ethylene production, which is elevated in plants under stress (Tiwari et al., 2018).

Enzyme Inhibition Studies

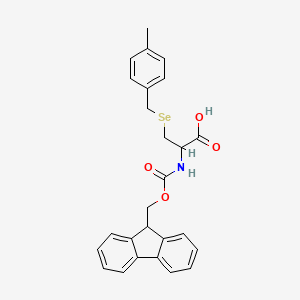

The compound's role in enzyme inhibition is illustrated by the work of Liu et al. (2015), where 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a compound related to ACC, is studied for its inhibition of ACC deaminase. This research provides insights into the mechanism of DFACC decomposition and its interaction with the enzyme, suggesting potential avenues for exploring enzyme regulation and interaction with similar compounds (Liu et al., 2015).

Transport and Uptake of ACC

Investigations into the transport and uptake mechanisms of ACC within plant systems have identified specific transporters, such as LYSINE HISTIDINE TRANSPORTER1 (LHT1), which facilitate the uptake of ACC, suggesting a complex network regulating ethylene biosynthesis and signaling. This finding by Shin et al. (2015) reveals the involvement of amino acid transporters in ACC transport and underscores the intricate regulation of ethylene responses in Arabidopsis thaliana (Shin et al., 2015).

Synthesis and Characterization of Related Compounds

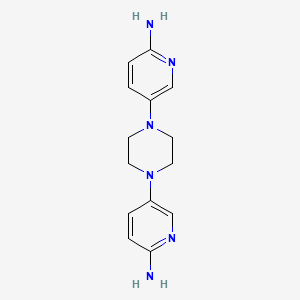

Research into the synthesis and characterization of compounds related to "3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride" provides a foundation for developing new molecules with potential applications in agriculture and medicine. For instance, the study of a binuclear iron(III) complex bridged by ACC highlights the chemical reactivity of ACC derivatives and their potential for generating ethylene, offering insights into enzyme mimics and the design of bioactive compounds (Ghattas et al., 2009).

特性

IUPAC Name |

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZANIGHHCCTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C1(F)F)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride | |

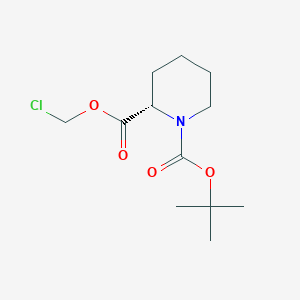

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

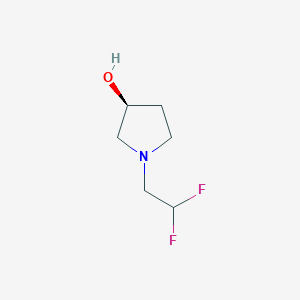

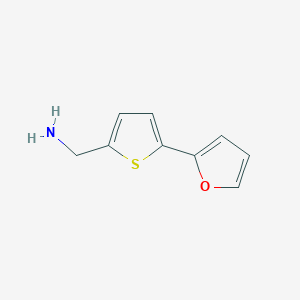

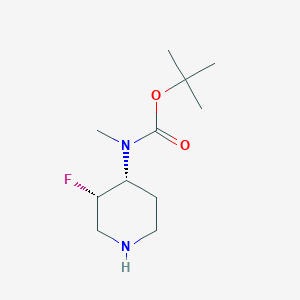

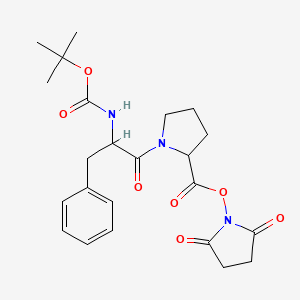

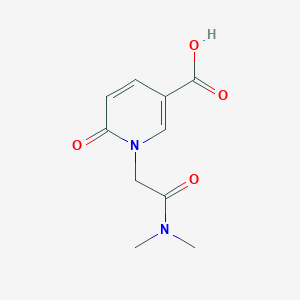

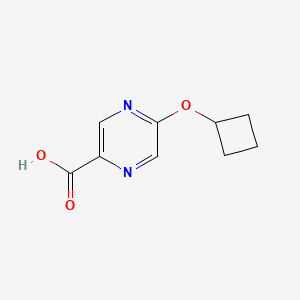

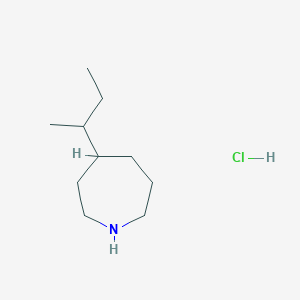

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)

![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)